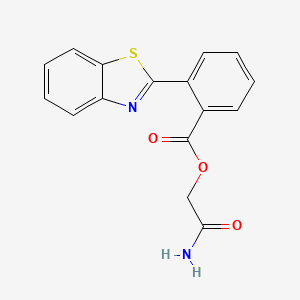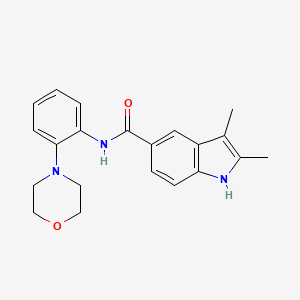
(2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate, commonly known as BOBA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BOBA is a heterocyclic compound that contains a benzothiazole ring and a benzoate group. The compound is known for its unique properties, including its ability to act as a fluorescent probe for biological imaging and its potential as a therapeutic agent for various diseases.
作用機序
BOBA acts as a fluorescent probe by binding to specific biomolecules, such as proteins and nucleic acids, and emitting light when excited by a specific wavelength of light. BOBA has been shown to have high selectivity and sensitivity for specific biomolecules, making it a valuable tool for studying biological processes.
Biochemical and physiological effects:
BOBA has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. Additionally, BOBA has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using BOBA in lab experiments is its high selectivity and sensitivity for specific biomolecules. Additionally, BOBA is relatively easy to synthesize and has minimal toxicity, making it a safe and effective tool for studying biological processes. However, one limitation of using BOBA is its relatively low photostability, which may limit its use in long-term imaging experiments.
将来の方向性
There are many potential future directions for research on BOBA, including:
1. Further development of BOBA as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
2. Development of new fluorescent probes based on the structure of BOBA with improved photostability and selectivity.
3. Study of the mechanism of action of BOBA and its interactions with specific biomolecules.
4. Use of BOBA in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and computed tomography (CT), to improve the accuracy and specificity of biological imaging.
5. Development of new synthetic methods for BOBA and related compounds.
In conclusion, BOBA is a promising compound with a wide range of potential applications in scientific research. Its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent, make it a valuable tool for studying biological processes and developing new treatments for disease. Further research on BOBA and related compounds is needed to fully understand their potential and to develop new applications for these compounds.
合成法
BOBA can be synthesized using a variety of methods, including the reaction of 2-(1,3-benzothiazol-2-yl)benzoic acid with ethyl chloroformate and subsequent reaction with ammonia. Other methods include the reaction of 2-aminobenzoic acid with 2-(1,3-benzothiazol-2-yl)benzoyl chloride and the reaction of 2-(1,3-benzothiazol-2-yl)benzoic acid with ethyl 2-aminoacetate.
科学的研究の応用
BOBA has been extensively studied for its potential applications in various scientific fields, including bioimaging, drug discovery, and chemical biology. BOBA is known for its ability to act as a fluorescent probe for biological imaging, allowing researchers to visualize biological processes in real-time. Additionally, BOBA has been shown to have potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
(2-amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c17-14(19)9-21-16(20)11-6-2-1-5-10(11)15-18-12-7-3-4-8-13(12)22-15/h1-8H,9H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOOTWWVDCXGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Bromophenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B7476512.png)
![4-oxo-N-[3-oxo-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-thiophen-2-ylbutanamide](/img/structure/B7476524.png)
![1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476525.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B7476533.png)
![3-[2-(4-carbamoylanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B7476537.png)
![[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate](/img/structure/B7476555.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4R)-4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]acetamide](/img/structure/B7476566.png)
![2-(3-cyano-1,2,4-triazol-1-yl)-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B7476580.png)
![1-[3-(2-Phenylphenoxy)propyl]piperidine](/img/structure/B7476582.png)
![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B7476593.png)

![[2-(Butylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B7476603.png)
![2-N-(4-fluorophenyl)-6-[[(3S)-3-methylpiperidin-1-yl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7476605.png)
